2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. This compound is characterized by its complex structure, which includes an indolizine core, a benzoyl group, and various substituents such as an amino group, a chloro-methylphenyl group, and an ethoxybenzoyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution Reactions: The amino group and the chloro-methylphenyl group can be introduced through nucleophilic substitution reactions using appropriate amines and halides.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired indolizine carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the ethoxybenzoyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the chloro-methylphenyl moiety can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the amino or ethoxybenzoyl groups.
Reduction: Reduced derivatives of the benzoyl group.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a useful probe for investigating binding sites and mechanisms of action.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in cancer or inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide: Similar structure with a fluorobenzoyl group instead of an ethoxybenzoyl group.
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-hydroxybenzoyl)indolizine-1-carboxamide: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-17-12-10-16(11-13-17)24(30)23-22(27)21(20-9-4-5-14-29(20)23)25(31)28-19-8-6-7-18(26)15(19)2/h4-14H,3,27H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFLGLXVYNFWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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